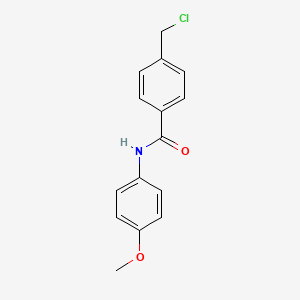

![molecular formula C14H16N2O2 B2848787 2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl- CAS No. 64097-70-7](/img/structure/B2848787.png)

2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

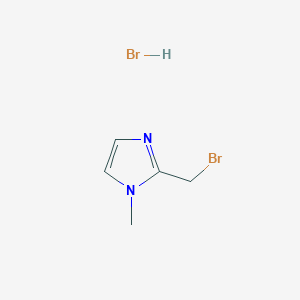

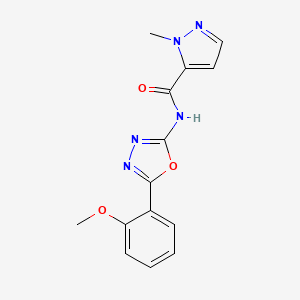

2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl- (DSDP) is an organic compound derived from the spirocycle family of heterocyclic compounds. It is a five-membered ring system composed of two nitrogen atoms and three carbon atoms. DSDP has been studied extensively due to its wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

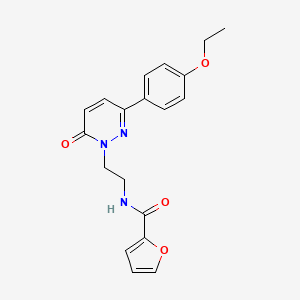

- Researchers have developed a simple, cost-effective three-step synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione . This method yields high purity and offers a facile pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which are pharmacologically interesting scaffolds.

- Notable hydantoin-based drugs include:

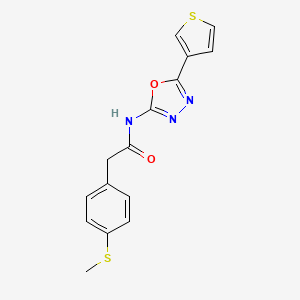

- Related compounds, such as 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, have been synthesized and tested for muscarinic receptor binding affinity .

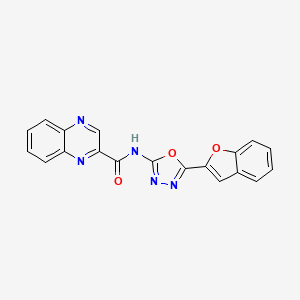

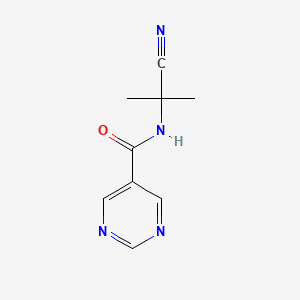

- A virtual screening workflow identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 41) as a promising RIPK1 inhibitor .

- Compound 41 exhibited significant inhibition of RIPK1 (IC50 = 92 nM) and anti-necroptotic effects in cellular models .

Synthesis and Characterization

Pharmacological Applications

Muscarinic Receptor Binding

RIPK1 Inhibition

Computational Studies

Mechanism of Action

Target of Action

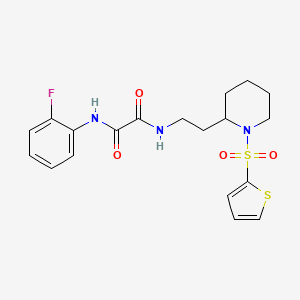

The primary target of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl- is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation .

Mode of Action

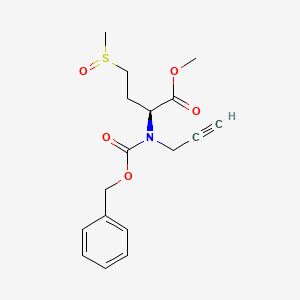

2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl- interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death .

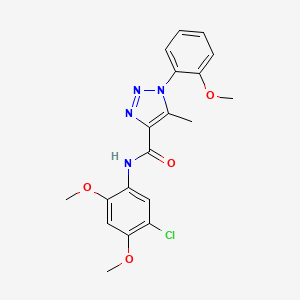

Biochemical Pathways

By inhibiting RIPK1, 2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl- affects the necroptosis pathway . Necroptosis is a form of regulated cell death that plays a role in various inflammatory diseases . The inhibition of this pathway can have therapeutic potential in many human diseases .

Result of Action

The inhibition of RIPK1 by 2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl- leads to a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could potentially be used in the treatment of diseases where necroptosis plays a significant role .

properties

IUPAC Name |

2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-12-10-14(6-8-15-9-7-14)13(18)16(12)11-4-2-1-3-5-11/h1-5,15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOKLZWIUKWKGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)

![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)

![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)

![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)